molecular formula C21H25N3O4S B2894119 4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide CAS No. 887196-87-4

4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide

Cat. No.: B2894119
CAS No.: 887196-87-4
M. Wt: 415.51
InChI Key: CPODUYKPCIWSHN-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a piperazine ring, sulfonyl group, and phenacyl moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for maintaining product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenacyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonyl-N-phenacylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-17-8-10-19(11-9-17)29(27,28)24(16-20(25)18-6-4-3-5-7-18)21(26)23-14-12-22(2)13-15-23/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPODUYKPCIWSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=CC=C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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